2-Methoxy-3-(trifluoromethyl)benzaldehyde
Overview
Description
2-Methoxy-3-(trifluoromethyl)benzaldehyde is a chemical compound with the CAS Number: 1000339-54-7. It has a molecular weight of 204.15 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H7F3O2/c1-14-8-6(5-13)3-2-4-7(8)9(10,11)12/h2-5H,1H3 . This indicates that the compound has a molecular formula of C9H7F3O2.Physical and Chemical Properties Analysis
This compound is a liquid at ambient temperature .Scientific Research Applications
Solid Phase Organic Synthesis Linkers
2-Methoxy-3-(trifluoromethyl)benzaldehyde has been explored for its utility in solid phase organic synthesis, particularly as a precursor for secondary amides. Through reductive amination, it serves as a foundational component for creating diverse amide structures, such as ureas, sulfonamides, aryl amides, and alkyl amides. This versatility is further demonstrated by its reactivity, allowing for efficient cleavage from supports using trifluoroacetic acid, indicating its potential for streamlined synthesis processes in pharmaceutical and materials science research (Swayze, 1997).
Enzyme Catalyzed Asymmetric C–C Bond Formation
The compound plays a crucial role in enzymatic processes, specifically in the asymmetric synthesis of benzoin derivatives. By acting as a substrate, it facilitates enzyme-catalyzed reactions leading to the production of high-value chiral compounds. This capability underscores the importance of this compound in developing green and sustainable chemical processes, particularly for the pharmaceutical industry, where enantioselectivity is paramount (Kühl et al., 2007).
Molecular Interactions and Dimer Formation
Research into the molecular structure and interactions of this compound has revealed significant insights into its ability to form dimers through C-H...O bonding. This property is critical in understanding the compound's behavior in various states (solid or liquid) and its implications for molecular design, drug formulation, and the development of novel materials (Ribeiro-Claro et al., 2002).
Synthesis and Optical Properties of Metal Complexes
Investigations into the synthesis of aluminum and zinc quinolates highlight the role of this compound derivatives in forming complexes with enhanced thermal stability and optical properties. Such findings are particularly relevant for the development of materials with specific photoluminescence characteristics, applicable in electronics and photonics (Barberis & Mikroyannidis, 2006).
Green Synthesis of Coumarins
The compound has also been used in the green synthesis of 3-carboxycoumarins, demonstrating its utility in environmentally-friendly chemical processes. By reacting with Meldrum’s acid in the presence of natural catalysts and under solvent-free conditions, it contributes to the synthesis of coumarins, showcasing the potential of this compound in sustainable chemistry and pharmaceutical manufacturing (Bandgar et al., 1999).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
2-methoxy-3-(trifluoromethyl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c1-14-8-6(5-13)3-2-4-7(8)9(10,11)12/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRULUWQNDWLMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1C(F)(F)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60602589 | |
Record name | 2-Methoxy-3-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60602589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000339-54-7 | |
Record name | 2-Methoxy-3-(trifluoromethyl)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000339-54-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxy-3-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60602589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.